molecular formula C7H8BNO4 B138212 (4-Methyl-2-nitrophenyl)boronic acid CAS No. 143697-03-4

(4-Methyl-2-nitrophenyl)boronic acid

Cat. No. B138212
CAS RN: 143697-03-4
M. Wt: 180.96 g/mol
InChI Key: AYHIVXNOPOXRIZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)boronic acid is a useful synthetic intermediate. It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .


Synthesis Analysis

The synthesis of (4-Methyl-2-nitrophenyl)boronic acid involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of (4-Methyl-2-nitrophenyl)boronic acid is C7H8BNO4. It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .


Chemical Reactions Analysis

(4-Methyl-2-nitrophenyl)boronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .


Physical And Chemical Properties Analysis

(4-Methyl-2-nitrophenyl)boronic acid is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 382.8±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and a molar volume of 135.2±5.0 cm3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

(4-Methyl-2-nitrophenyl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent, readily transmetalating with palladium(II) complexes to form new C–C bonds .

Ligand-Free Palladium-Catalyzed Cross-Couplings

In ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, 4-nitrophenylboronic acid acts as a reagent. This method allows the efficient synthesis of biaryl compounds, which are essential in medicinal chemistry, materials science, and natural product synthesis .

Ruthenium-Catalyzed Direct Arylation

The compound also participates in ruthenium-catalyzed direct arylation reactions. Specifically, it enables the arylation of benzylic sp3 carbons in acyclic amines. This transformation provides a straightforward route to functionalized amines, which have applications in drug discovery and organic synthesis .

Diels-Alder Reactions and C-H Activation

Researchers have explored the use of 4-nitrophenylboronic acid in Diels-Alder reactions and C-H activation processes. These reactions allow the construction of complex cyclic structures and the functionalization of aromatic compounds, respectively .

Regioselective Suzuki-Miyaura Coupling

Beyond its general SM coupling applications, this compound has been employed in regioselective Suzuki-Miyaura coupling reactions. By carefully controlling reaction conditions, chemists can selectively form specific C–C bonds, enhancing synthetic efficiency .

Molecular Recognition of Saccharides

Boronic acid motifs, including 4-nitrophenylboronic acid , are widely used for sensing mono- and polysaccharides. These molecules are challenging to differentiate due to their structural similarities. Researchers exploit boronic acids’ ability to form reversible complexes with saccharides, enabling selective recognition and sensing .

Safety and Hazards

(4-Methyl-2-nitrophenyl)boronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

Future Directions

Boronic acids, including (4-Methyl-2-nitrophenyl)boronic acid, have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry.

properties

IUPAC Name

(4-methyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIVXNOPOXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326214
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-nitrophenyl)boronic acid

CAS RN

143697-03-4
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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